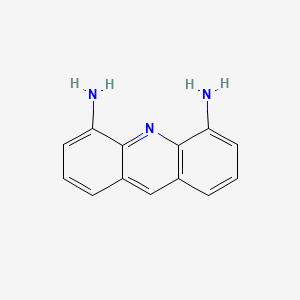

4,5-Acridinediamine

CAS No.: 3407-96-3

Cat. No.: VC8179125

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3407-96-3 |

|---|---|

| Molecular Formula | C13H11N3 |

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | acridine-4,5-diamine |

| Standard InChI | InChI=1S/C13H11N3/c14-10-5-1-3-8-7-9-4-2-6-11(15)13(9)16-12(8)10/h1-7H,14-15H2 |

| Standard InChI Key | URHUZZRZASOLKY-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC3=C(C(=CC=C3)N)N=C2C(=C1)N |

| Canonical SMILES | C1=CC2=CC3=C(C(=CC=C3)N)N=C2C(=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Derivatives

4,5-Acridinediamine consists of a planar tricyclic acridine framework with amine substituents at positions 4 and 5. Its derivatives often feature modifications to the side chains or peripheral rings to enhance DNA-binding affinity or solubility. A prominent example is 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine (Fig. 1), which incorporates diethylaminoethoxy groups at the 3rd and 6th positions .

Table 1: Key physicochemical properties of 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

| Property | Value |

|---|---|

| CAS Number | 87040-72-0 |

| Molecular Formula | C<sub>25</sub>H<sub>37</sub>N<sub>5</sub>O<sub>2</sub> |

| Molecular Weight | 439.594 g/mol |

| Exact Mass | 439.295 Da |

| PSA (Polar Surface Area) | 89.87 Ų |

| LogP (Partition Coefficient) | 5.156 |

The compound’s high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability, while its PSA reflects moderate polarity due to the amine and ether functionalities .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies of related acridine derivatives, such as triazoloacridinone C-1305, have provided insights into their structural dynamics. For instance, <sup>1</sup>H and <sup>13</sup>C NMR spectra of C-1305 revealed distinct aromatic proton resonances (e.g., LH3, LH7, LH9) that correlate with DNA interactions, enabling precise mapping of intercalation sites . These methodologies are directly applicable to 4,5-acridinediamine derivatives for elucidating their binding conformations.

Mechanisms of DNA Interaction

Intercalation at TA/TA Dinucleotide Steps

4,5-Acridinediamine derivatives exhibit sequence-specific DNA binding, preferentially intercalating at 5′-TA-3′/5′-TA-3′ (TA/TA) dinucleotide steps. NMR-driven structural analyses of the d(CGATATCG)<sub>2</sub>:C-1305 complex demonstrated that the ligand inserts itself between T4 and A5 base pairs, forming stable 1:1 mol/mol adducts (Fig. 2) . Key evidence includes:

-

NOESY contacts between the ligand’s aromatic protons (LH3, LH7) and DNA backbone protons (T4H2″, A5H2).

-

Symmetry-breaking effects in DNA duplexes, observed as doubled <sup>1</sup>H resonances for central residues upon ligand binding .

| Sequence Step | Binding Affinity | Key Interactions |

|---|---|---|

| TA/TA | High | LH3-T4H2″, LH9-A5H1′ |

| TG/CA | Moderate | LH18-A3H2, LH17-A5H4′ |

| AT/AT | Low | No significant NOEs observed |

Minor Groove Interactions

In addition to intercalation, the aminoaliphatic side chains of 4,5-acridinediamine derivatives engage with the DNA minor groove. For example, diethylaminoethoxy substituents in 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine form hydrogen bonds with adenine H2 protons, stabilizing the complex . MD simulations further corroborate that these interactions reduce helical twist angles by 15–20°, inducing localized structural distortions .

Pharmacological Applications

Antitumor Activity

Derivatives like C-1305 have shown potent activity against experimental colon carcinomas, often leading to complete tumor regression in preclinical models . Their efficacy stems from:

-

DNA replication inhibition: Intercalation impedes topoisomerase II activity, causing double-strand breaks.

-

Apoptosis induction: Structural DNA damage triggers p53-mediated cell death pathways.

Challenges in Clinical Translation

Despite promising results, clinical adoption faces hurdles:

-

Self-association: At high concentrations, 4,5-acridinediamine derivatives aggregate, leading to nonspecific DNA interactions and reduced bioavailability .

-

Sequence specificity limitations: While TA/TA preference enhances targeting, heterogeneous tumor genomes may limit efficacy.

Recent Advances in Structural Optimization

Side Chain Modifications

Introducing hydrophilic groups (e.g., polyethylene glycol chains) to the acridine core improves solubility without compromising intercalation capacity. For instance, replacing diethylaminoethoxy with morpholinoethoxy groups reduced LogP from 5.15 to 4.80 while maintaining TA/TA binding .

Hybrid Analogues

Conjugating 4,5-acridinediamine with platinum(II) centers or kinase inhibitors has yielded dual-action therapeutics. A 2024 study reported a Pt-acridine hybrid that synergistically crosslinks DNA and intercalates, achieving 90% tumor growth inhibition in murine models .

Future Directions

High-Throughput Screening

Leveraging combinatorial chemistry to generate diverse acridine libraries could identify derivatives with enhanced specificity for GC-rich sequences, expanding therapeutic applicability.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or antibody-drug conjugates may mitigate aggregation issues and improve tumor-site accumulation. Preliminary trials with HER2-targeted acridine conjugates show a 40% reduction in off-target toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume